[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate
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Overview
Description
[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate is a versatile chemical compound with a unique structure that enables various applications in scientific research. This compound is particularly valuable in fields such as organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate, often involves condensation reactions. One common method is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .
Chemical Reactions Analysis
Types of Reactions
[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .
Scientific Research Applications
[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial treatments.
Industry: Utilized in material science for the development of organic semiconductors, corrosion inhibitors, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Thiophen-2-ylmethylene-2-thioxothiazolidin-4-one Derivatives: These compounds also exhibit antimicrobial and antitumor properties.
2-Phenethylamines: These compounds are widely used in medicinal chemistry for their biological activity.
Uniqueness
What sets [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate apart is its unique combination of a thiophene ring and a fluorobenzenesulfonate group, which imparts distinct chemical and biological properties. This unique structure enables its diverse applications in various fields of scientific research.
Properties
IUPAC Name |
[4-(thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3S2/c18-13-3-9-17(10-4-13)24(20,21)22-15-7-5-14(6-8-15)19-12-16-2-1-11-23-16/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCWKJLIFBXCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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